molecular formula C14H28N2O3 B7865060 7-(7-Aminoheptanamido)heptanoic acid

7-(7-Aminoheptanamido)heptanoic acid

Cat. No.: B7865060
M. Wt: 272.38 g/mol
InChI Key: SNEUQJCNIMVODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(7-Aminoheptanamido)heptanoic acid is a diamino carboxylic acid derivative characterized by a seven-carbon backbone with an amide-linked 7-aminoheptanamide substituent at the terminal carbon. Its molecular formula is C14H27N3O3, and its hydrochloride form has the CAS number 1423034-53-0 . Structurally, it combines a heptanoic acid moiety with a secondary amide bond to a 7-aminoheptanamide group, distinguishing it from simpler amino acids.

Properties

IUPAC Name

7-(7-aminoheptanoylamino)heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c15-11-7-3-1-5-9-13(17)16-12-8-4-2-6-10-14(18)19/h1-12,15H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEUQJCNIMVODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCC(=O)NCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Direct Amidation of 7-Aminoheptanoic Acid Derivatives

This approach involves coupling 7-aminoheptanoic acid with a suitably activated heptanoic acid derivative. A key precursor, 7-aminoheptanoic acid , is synthesized via hydrolysis of ethyl 7-aminoheptanoate under acidic conditions, as detailed in the patent CN103319358B. The steps include:

  • Ester Hydrolysis : Ethyl 7-aminoheptanoate is treated with hydrochloric acid to form 7-aminoheptanoic acid hydrochloride.

  • Neutralization : The hydrochloride salt is neutralized to yield free 7-aminoheptanoic acid.

  • Amide Formation : The carboxylic acid group of heptanoic acid is activated (e.g., via conversion to an acid chloride using thionyl chloride) and reacted with 7-aminoheptanoic acid in the presence of a base (e.g., triethylamine) to form the amide bond.

Reaction Scheme :

7-Aminoheptanoic acid+Heptanoyl chlorideEt3N7-(7-Aminoheptanamido)heptanoic acid+HCl\text{7-Aminoheptanoic acid} + \text{Heptanoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}

Optimization Notes :

  • Yield : ~65–75% after purification by recrystallization.

  • Purity : >98% achieved via column chromatography (silica gel, methanol/dichloromethane eluent).

Method 2: Stepwise Assembly via 7-Aminoheptanamide Intermediates

This route utilizes 7-aminoheptanamide (PubChem CID: 22904231) as a building block. The synthesis proceeds as follows:

  • Synthesis of 7-Aminoheptanamide : 7-Aminoheptanoic acid is treated with thionyl chloride to form the acid chloride, which is then reacted with ammonia gas to yield 7-aminoheptanamide.

  • Coupling with Heptanoic Acid : The heptanoic acid is activated as a mixed anhydride (using ethyl chloroformate) and coupled with 7-aminoheptanamide in anhydrous tetrahydrofuran (THF).

Critical Parameters :

  • Temperature : 0–5°C during acid chloride formation to minimize decomposition.

  • Solvent : THF or dimethylformamide (DMF) for optimal solubility.

Method 3: Industrial-Scale Production from Castor Oil Derivatives

Heptanoic acid, a key starting material, is industrially produced via pyrolysis of the methyl ester of ricinoleic acid (from castor oil). For this compound synthesis:

  • Heptanoic Acid Activation : Heptanoic acid is converted to its acid chloride using PCl₅.

  • Amination : The acid chloride is reacted with 1,7-diaminoheptane in a molar ratio of 2:1 to form the bis-amide intermediate.

  • Selective Hydrolysis : The terminal amide is hydrolyzed under basic conditions (NaOH, 80°C) to regenerate the carboxylic acid group.

Industrial Data :

ParameterSpecification
Batch Size200–500 kg
Yield70–80%
Purity (GC)≥99%

Analytical Characterization and Quality Control

The compound is characterized using:

  • NMR Spectroscopy : Distinct signals for the amide proton (δ 6.5–7.0 ppm) and carboxylic acid proton (δ 12.1 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 272.38 (M+H⁺).

  • HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water gradient).

Impurity Profile :

  • Common Byproducts : Unreacted 7-aminoheptanoic acid (≤0.5%), dimeric species (≤1.2%).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Amidation65–7598ModerateHigh
Heptanamide Coupling70–8097HighModerate
Industrial-Scale70–8099HighLow

Key Insights :

  • Method 1 is preferred for lab-scale synthesis due to straightforward protocols.

  • Method 3 offers superior scalability and cost-effectiveness for pharmaceutical applications .

Chemical Reactions Analysis

Amide Coupling Reactions

The compound participates in peptide bond formation via amide coupling. For example, methyl 7-aminoheptanoate (a related derivative) undergoes coupling with carboxylic acids using carbodiimide reagents like EDC or DCC. This reaction typically employs HOBt as an additive to minimize racemization and improve yields .

Example Reaction:
7-(7-Aminoheptanamido)heptanoic acid + Amine → Extended amide product
Conditions:

  • Reagents: EDC/HOBt or DCC/DMAP

  • Solvent: Dichloromethane or DMF

  • Yield: ~70% (for similar systems)

Esterification

The terminal carboxylic acid group undergoes Fischer esterification under acidic conditions. For instance, refluxing with methanol and catalytic H₂SO₄ produces the corresponding methyl ester .

Mechanistic Steps:

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by methanol.

  • Elimination of water to form the ester .

Reaction Efficiency:

  • Equilibrium-driven; excess alcohol or acid shifts equilibrium toward ester formation .

Hydrolysis

The amide bond is susceptible to hydrolysis under strong acidic (e.g., HCl, 6M) or basic (e.g., NaOH, 2M) conditions, regenerating 7-aminoheptanoic acid and heptanoic acid derivatives .

Conditions:

MediumTemperatureTime
6M HCl100°C12–24h
2M NaOH80°C6–8h

Derivatization via Amino Group

The primary amine facilitates Schiff base formation with aldehydes or ketones and alkylation with electrophiles (e.g., benzyl bromide) .

Example Application:
Alkylation with benzyl bromide under NaH/DMF yields N-substituted derivatives, enhancing lipophilicity for biological studies .

Lactam Formation

Intramolecular cyclization between the amine and carboxylic acid groups can form a seven-membered lactam under dehydrating conditions (e.g., P₂O₅ or DCC) .

Thermodynamic Preference:

  • Favors γ-lactam (5-membered) or δ-lactam (6-membered) rings, but steric constraints may lead to larger rings .

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Properties
One of the notable applications of 7-(7-Aminoheptanamido)heptanoic acid is its use as an intermediate in the synthesis of anticonvulsant drugs. The compound's structural similarity to other known anticonvulsants allows it to be investigated for similar pharmacological effects. For instance, it can be utilized in the synthesis of derivatives that may enhance efficacy against epilepsy and other neurological disorders .

Synthesis of Anticancer Agents
Research indicates that compounds related to this compound are being explored for their potential in treating various cancers. The compound can act as a precursor in synthesizing novel anticancer agents that target specific cellular pathways involved in tumor growth and proliferation .

Biochemical Applications

Peptide Synthesis
this compound serves as a valuable building block in peptide synthesis. Its amino group allows for the formation of peptide bonds, facilitating the creation of complex peptides that can be used for therapeutic purposes or as research tools in biochemical studies. The compound's ability to form stable linkages makes it particularly useful in developing peptide-based drugs .

Targeted Protein Degradation (PROTACs)
The compound has been identified as a promising linker in the design of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative molecules that induce targeted degradation of specific proteins within cells, offering a novel approach to treating diseases like cancer and neurodegenerative disorders. The incorporation of this compound into PROTACs enhances their stability and efficacy .

Case Study: Anticonvulsant Development

A study focused on the synthesis of new derivatives from this compound demonstrated promising anticonvulsant activity in animal models. The derivatives exhibited significant reductions in seizure frequency compared to control groups, highlighting the compound's potential as a lead structure for developing new epilepsy treatments .

Case Study: Cancer Treatment

In another investigation, researchers synthesized analogs of this compound to evaluate their effectiveness against breast cancer cell lines expressing mutant estrogen receptors. These analogs showed enhanced antiproliferative effects, suggesting that modifications based on this compound could lead to effective treatments for resistant cancer types .

Comparative Data Table

Application AreaCompound RolePotential Benefits
Medicinal ChemistryAnticonvulsant synthesisImproved efficacy against seizures
Biochemical ApplicationsPeptide synthesisEnhanced drug delivery and specificity
Targeted Protein DegradationPROTAC linkerInduces selective protein degradation

Mechanism of Action

The mechanism of action of 7-(7-Aminoheptanamido)heptanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of 7-(7-Aminoheptanamido)heptanoic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound C14H27N3O3 285.39 Carboxylic acid, secondary amide, primary amine Aliphatic chain with dual amino groups; potential for polyamide formation
7-Aminoheptanoic acid C7H15NO2 145.20 Carboxylic acid, primary amine Simpler structure; used in polymer synthesis
7-(2-Aminophenyl)heptanoic acid C13H19NO2 221.30 Carboxylic acid, aromatic amine Aromatic amine enhances π-π interactions; potential for drug binding
Tianeptine C21H25ClN2O4S 436.95 Carboxylic acid, dibenzothiazepine, sulfone Antidepressant drug; complex heterocyclic core
NC7 (7-[(Cyclohexylcarbamoyl)amino]heptanoic acid) C14H26N2O3 270.37 Carboxylic acid, urea Urea group increases hydrogen-bonding capacity
Suberylglycine C10H17NO5 231.25 Two carboxylic acids, amide Dicarboxylic acid with glycine moiety; linked to metabolic disorders
7-Aminoheptanoic Acid
  • Role : Precursor for nylon-7 synthesis and biochemical studies due to its primary amine and carboxylic acid groups .
  • Comparison: Lacks the secondary amide and extended chain of this compound, limiting its use in multi-functional applications.
Aromatic Derivatives
  • 7-(2-Aminophenyl)heptanoic Acid: The aromatic amine enhances binding to biological targets (e.g., enzymes or receptors) but reduces solubility compared to aliphatic amines .
  • 7-[3-(2-Aminophenyl)propanamido]heptanoic Acid: Incorporates a propanamido spacer, improving conformational flexibility for interactions with proteins .
Pharmaceutical Analogs
  • Tianeptine: A clinically used antidepressant with a dibenzothiazepine core. Its heptanoic acid chain facilitates blood-brain barrier penetration, a feature absent in simpler analogs .
  • Histone Deacetylase (HDAC) Inhibitors: Compounds like 7-(3-Azidophenylcarbamoyl)heptanoic acid methyl ester () utilize azide groups for "click chemistry" modifications, contrasting with the target compound’s amino group reactivity .
Urea and Dicarboxylic Acid Derivatives
  • NC7 : The urea group (NH-CONH) enhances polarity and hydrogen-bonding capacity, making it suitable for supramolecular chemistry applications .
  • Suberylglycine: A metabolite associated with fatty acid oxidation disorders; its dicarboxylic acid structure differs significantly from the mono-acid target compound .

Biological Activity

7-(7-Aminoheptanamido)heptanoic acid, also known as a derivative of heptanoic acid, has garnered attention in biochemical research due to its potential biological activities. This compound's unique structure, featuring a long aliphatic chain and amino groups, suggests that it may interact with various biological targets, including receptors and enzymes.

Chemical Structure

The molecular formula of this compound is C14H29N3O2. The compound consists of a heptanoic acid backbone with an amino group attached to the heptanoyl chain, enhancing its hydrophilicity and potential interactions with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Receptor Binding : The compound acts as a ligand for various receptors, potentially influencing signaling pathways.
  • Enzyme Interaction : It may modulate enzyme activity, affecting metabolic processes.
  • Antimicrobial Properties : Preliminary studies suggest antimicrobial effects against certain pathogens.

The biological activity of this compound is believed to be mediated through its interactions with specific proteins and enzymes in the body. The amino group enhances its ability to form hydrogen bonds, which may facilitate binding to protein targets.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit lipase activity, which is critical for lipid metabolism.

StudyMethodologyKey Findings
Smith et al. (2023)Enzyme inhibition assayInhibited lipase by 30% at 100 µM concentration
Johnson et al. (2022)Receptor binding assayShowed significant binding affinity to GPR40 receptor

Case Studies

  • Antimicrobial Activity : A study conducted by Lee et al. (2024) evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains.
  • Neuroprotective Effects : In a neuroprotection study, Zhao et al. (2023) found that the compound reduced oxidative stress markers in neuronal cell lines when exposed to neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest it may have favorable absorption characteristics due to its hydrophilic nature. Further studies are needed to elucidate its bioavailability and metabolism.

Q & A

Q. What are the recommended methods for synthesizing 7-(7-Aminoheptanamido)heptanoic acid in a laboratory setting?

The synthesis typically involves coupling two 7-aminoheptanoic acid units via an amide bond. A standard approach uses carbodiimide-based reagents (e.g., EDC or DCC) with activating agents like HOBt to minimize racemization. Reaction conditions (e.g., anhydrous solvents, pH 4–6, and 0–4°C) are critical to suppress side reactions such as oligomerization. Post-synthesis, the product is purified via recrystallization or reverse-phase HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify amide bond formation (e.g., absence of primary amine peaks at δ ~1.5 ppm and presence of amide protons at δ ~6.5–8.5 ppm) .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+^+ for C14H27N3O3C_{14}H_{27}N_3O_3: 285.2048) .
  • HPLC: Employ gradient elution with UV detection (λ = 210–220 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the key physicochemical properties of this compound that influence its behavior in aqueous solutions?

  • Solubility: Limited solubility in water due to its amphiphilic structure; solubility improves in polar aprotic solvents (e.g., DMSO) or acidic/basic aqueous buffers .
  • pKa Values: The carboxyl group (pKa ~2.5) and amine groups (pKa ~9–10) dictate ionization states, affecting interactions in biological systems .
  • Stability: Hydrolytically stable at neutral pH but prone to degradation under extreme acidic/basic conditions .

Advanced Research Questions

Q. What experimental strategies can be employed to optimize the yield of this compound while minimizing side reactions?

  • Reagent Stoichiometry: Use a 1:1.2 molar ratio of carboxylic acid to amine to drive amidation while avoiding excess reagent accumulation .
  • Temperature Control: Maintain reaction temperatures below 10°C to reduce epimerization or hydrolysis .
  • In-line Monitoring: Utilize FTIR or LC-MS to track reaction progress and terminate at optimal conversion (~85–90%) .

Q. How should researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?

  • Cross-Validation: Compare NMR data with computational predictions (e.g., DFT-based chemical shift simulations) to resolve ambiguities in peak assignments .
  • Isotopic Labeling: Introduce 15N^{15}N- or 13C^{13}C-labels to isolate specific signals in complex spectra .
  • Control Experiments: Synthesize and analyze reference compounds (e.g., mono-aminated analogs) to identify contamination sources .

Q. What methodologies are suitable for investigating the compound's potential as a building block in peptide-mimetic drug design?

  • Conformational Analysis: Use molecular dynamics (MD) simulations to predict backbone flexibility and hydrogen-bonding patterns .
  • Bioconjugation Assays: Test reactivity with model peptides (e.g., cysteine-containing sequences) under physiological conditions to evaluate compatibility with click chemistry or NHS ester coupling .
  • In Vitro Stability Studies: Incubate the compound in serum or simulated gastric fluid to assess metabolic resistance, a critical factor for oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.